Trimetrexate trihydrochloride

Descripción

Propiedades

IUPAC Name |

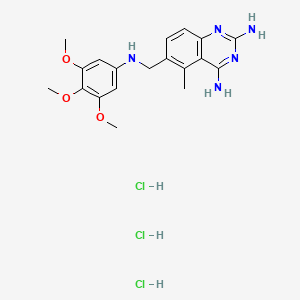

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJRHEVYOYMEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047817 | |

| Record name | Trimetrexate trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Trimetrexate Trihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetrexate trihydrochloride is a potent, non-classical folate antagonist that functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] Its primary mechanism of action involves the disruption of essential biosynthetic pathways for DNA, RNA, and proteins, ultimately leading to cell death.[3][4] This lipophilic compound can passively diffuse across cell membranes, making it effective against a range of organisms and malignant cells.[3] This guide provides an in-depth review of the function, mechanism of action, and key experimental data related to this compound.

Core Function and Mechanism of Action

This compound's principal function is the inhibition of dihydrofolate reductase (DHFR).[5][6] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[2][4]

By competitively binding to DHFR, Trimetrexate blocks the production of THF.[1][2] This depletion of the intracellular THF pool leads to the inhibition of thymidylate synthase and other folate-dependent enzymes, resulting in the disruption of DNA, RNA, and protein synthesis, which ultimately triggers cell death.[2][4] This antimetabolite effect is most pronounced in rapidly proliferating cells, such as malignant tumor cells and certain pathogenic microorganisms, which have a high demand for nucleic acid precursors.[1]

Signaling Pathway of Trimetrexate's Action

Caption: Mechanism of Trimetrexate's inhibition of DHFR and downstream effects.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound from various studies.

Table 1: In Vitro Inhibitory Activity (IC50)

| Target | Organism | IC50 (nM) | Reference |

| Dihydrofolate Reductase (DHFR) | Human | 4.74 | [7] |

| Dihydrofolate Reductase (DHFR) | Toxoplasma gondii | 1.35 | [7] |

Table 2: In Vitro Cellular Effects

| Cell Line/Organism | Concentration | Exposure Time | Effect | Reference |

| Toxoplasma gondii in murine macrophages | 0.1 µM | 18 h | Complete inhibition of proliferation | [7] |

| SNU-C4 and NCI-H630 cells | 0.1 mM | 24 h | 50-60% inhibition of cell growth | [7] |

| C4 cells | 1 mM | 24 h | 42% lethality | [7] |

| C4 cells | 10 mM | 24 h | 50% lethality | [7] |

Table 3: In Vivo Efficacy in Toxoplasma gondii Infected Mice

| Dosage and Administration | Outcome | Reference |

| 180 mg/kg/day (oral in drinking water) | Extended median survival to 10 days | [7] |

| 30 mg/kg/day (intraperitoneal) | Extended median survival to 19 days | [7] |

Experimental Protocols

While detailed, step-by-step laboratory protocols are proprietary and vary between studies, the general methodologies employed in the cited research can be outlined.

DHFR Inhibition Assay (General Workflow)

This type of assay quantifies the inhibitory effect of a compound on the DHFR enzyme.

Caption: General workflow for a DHFR inhibition assay.

Methodology:

-

Reagent Preparation: A reaction mixture is prepared containing purified DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH.

-

Compound Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature for a specific period.

-

Measurement: The activity of DHFR is determined by spectrophotometrically measuring the rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: The percentage of inhibition at each Trimetrexate concentration is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Cell Proliferation/Viability Assay (General Workflow)

These assays are used to assess the effect of a compound on cell growth and survival.

Caption: General workflow for a cell viability assay.

Methodology:

-

Cell Seeding: The chosen cell line is seeded into multi-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of this compound.

-

Incubation: The treated cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: A viability reagent (such as MTT, XTT, or a luminescent-based reagent like CellTiter-Glo®) is added to the wells. These reagents are converted into a detectable product by metabolically active cells.

-

Signal Measurement: The signal (absorbance or luminescence) is measured using a plate reader.

-

Data Analysis: The signal from treated cells is compared to that of untreated control cells to determine the percentage of cell viability or inhibition.

Therapeutic Applications and Considerations

This compound has been primarily investigated and used for the treatment of moderate-to-severe Pneumocystis jirovecii (formerly carinii) pneumonia (PCP) in immunocompromised patients, particularly those with AIDS who are intolerant or refractory to standard therapies.[3][5][8] It has also been explored as an antineoplastic agent for various cancers, including colon, head, neck, and lung cancer, as well as leiomyosarcoma and methotrexate-resistant skin lymphoma.[4][6][8]

A critical aspect of Trimetrexate therapy is the co-administration of leucovorin (folinic acid).[3][5] Leucovorin is a reduced folate that can be utilized by host cells but not by P. jirovecii.[3] This "leucovorin rescue" bypasses the DHFR inhibition in host cells, thereby mitigating the myelosuppressive and other toxic side effects of Trimetrexate while maintaining its efficacy against the pathogen.[3][8]

Conclusion

This compound is a well-characterized DHFR inhibitor with a clear mechanism of action that disrupts fundamental cellular processes. Its efficacy against various pathogens and cancer cell lines has been demonstrated in both in vitro and in vivo studies. The quantitative data and experimental workflows presented in this guide provide a solid foundation for researchers and drug development professionals working with or exploring the potential of this compound. Future research may focus on novel drug delivery systems, combination therapies, and its application against emerging drug-resistant organisms.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. mims.com [mims.com]

- 6. Trimetrexate - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. hivclinic.ca [hivclinic.ca]

Trimetrexate Trihydrochloride: A Technical Guide to a Potent DHFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetrexate trihydrochloride is a potent, non-classical, lipophilic inhibitor of the enzyme dihydrofolate reductase (DHFR). Unlike the classical folate antagonist methotrexate, trimetrexate does not rely on the reduced folate carrier for cellular uptake, allowing it to circumvent a common mechanism of drug resistance. This technical guide provides an in-depth overview of trimetrexate's mechanism of action, pharmacological properties, and clinical applications. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to support further research and development of this and other DHFR inhibitors.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][2] Inhibition of DHFR disrupts these vital cellular processes, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and certain pathogens.[1][3]

Trimetrexate is a quinazoline-based antifolate agent that acts as a competitive inhibitor of DHFR.[1][2] Its lipophilic nature allows it to passively diffuse across cell membranes, an important characteristic that distinguishes it from the hydrophilic antifolate methotrexate.[3][4] This property enables trimetrexate to be effective against methotrexate-resistant cells that have developed impaired drug transport.[4][5] Trimetrexate has demonstrated clinical activity in the treatment of Pneumocystis jirovecii pneumonia (PCP) and various solid tumors.[3][6][7]

Mechanism of Action

Trimetrexate exerts its cytotoxic effects by tightly binding to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate. This competitive inhibition blocks the production of THF, leading to a depletion of downstream metabolites essential for nucleotide and amino acid biosynthesis. The subsequent disruption of DNA, RNA, and protein synthesis ultimately results in the inhibition of cell growth and induction of apoptosis.[1][2]

Caption: Signaling pathway of DHFR inhibition by Trimetrexate.

Quantitative Data

Enzymatic Inhibition

Trimetrexate is a potent inhibitor of DHFR from various species. The following table summarizes its inhibitory activity.

| Enzyme Source | Inhibition Constant | Value (nM) |

| Human DHFR | IC₅₀ | 4.74[1][8] |

| Toxoplasma gondii DHFR | IC₅₀ | 1.35[1][8] |

| Human-derived Pneumocystis carinii DHFR | Kᵢ | 0.23 ± 0.03[9] |

| Methotrexate (for comparison) | ||

| Human-derived Pneumocystis carinii DHFR | Kᵢ | 0.016 ± 0.004[9] |

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant.

Pharmacokinetic Properties in Humans

The pharmacokinetic profile of trimetrexate has been evaluated in clinical trials. The following table presents key parameters from a phase I study in cancer patients.

| Parameter | Value |

| Distribution | |

| Plasma Protein Binding | 86 - 94%[10] |

| Volume of Distribution (Vd) | 21.1 L/m²[10] |

| Metabolism | |

| Primary Route | Hepatic (Oxidative O-demethylation)[4] |

| Elimination | |

| Half-life (t½) | ~13.6 hours[10] |

| Total Plasma Clearance | 27.9 mL/min/m²[10] |

| Renal Excretion (unchanged) | < 5%[4] |

Clinical Efficacy and Toxicity in Solid Tumors

Trimetrexate has been investigated as a single agent in various advanced solid tumors. The table below summarizes the response rates and primary toxicities observed in phase II clinical trials.

| Cancer Type | Number of Patients | Response Rate (%) | Primary Dose-Limiting Toxicities |

| Non-Small Cell Lung Cancer | 14 | 0[11] | Myelosuppression (leukopenia, thrombocytopenia), nausea, vomiting, rash, mucositis, diarrhea, elevated SGOT[11] |

| Urothelial Carcinoma | 48 | 17[9] | Mucosal, gastrointestinal, and myelosuppressive toxicities[9] |

| Breast, Head and Neck Cancers | - | Activity noted | Hematologic toxicity[3][5] |

Experimental Protocols

DHFR Enzyme Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of trimetrexate against DHFR.

Caption: Experimental workflow for a DHFR inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: Prepare a stock solution of dihydrofolic acid in assay buffer.

-

Cofactor: Prepare a stock solution of NADPH in assay buffer.

-

Enzyme: Dilute purified DHFR to the desired concentration in assay buffer.

-

Inhibitor: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), followed by further dilution in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, NADPH solution, and DHFR enzyme solution.

-

Add the trimetrexate dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the dihydrofolic acid solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of trimetrexate.

-

Determine the percent inhibition for each trimetrexate concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the trimetrexate concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. For tight-binding inhibitors, the Henderson equation can be used to determine the Kᵢ value.[9][11]

-

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of trimetrexate on a cancer cell line.

Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of trimetrexate in cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of trimetrexate. Include a vehicle control (medium with the same concentration of the drug solvent).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each trimetrexate concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the trimetrexate concentration and determine the IC₅₀ value.

-

Mechanisms of Resistance

Resistance to trimetrexate can arise through several mechanisms:

-

Overexpression of DHFR: Increased levels of the target enzyme can titrate out the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect.[12]

-

Multidrug Resistance (MDR) Phenotype: Some cancer cells exhibit cross-resistance to trimetrexate due to the overexpression of efflux pumps like P-glycoprotein, which actively transport the drug out of the cell.[13]

-

Altered DHFR: Mutations in the DHFR gene can lead to an enzyme with reduced affinity for trimetrexate.[14]

-

Impaired Influx: Although less common for the lipophilic trimetrexate, alterations in membrane transport can contribute to resistance.[10]

Conclusion

This compound is a potent DHFR inhibitor with a distinct pharmacological profile that offers advantages over classical antifolates, particularly in the context of certain resistance mechanisms. Its clinical utility has been established in specific indications, and it continues to serve as a valuable tool for research into folate metabolism and the development of novel anticancer and antimicrobial agents. This technical guide provides a comprehensive resource for scientists and researchers working with trimetrexate and other DHFR inhibitors, facilitating a deeper understanding of its properties and enabling the design of future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Trimetrexate: experience with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I and pharmacokinetic study of trimetrexate using a 24-hour continuous-injection schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Expression and Characterization of Recombinant Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phase I studies with trimetrexate: clinical pharmacology, analytical methodology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Trimetrexate Trihydrochloride in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetrexate trihydrochloride, a potent lipophilic antifolate, has been a subject of significant interest in oncological research. As a competitive inhibitor of dihydrofolate reductase (DHFR), it disrupts essential metabolic pathways, leading to the cessation of cancer cell proliferation and induction of cell death. This technical guide provides an in-depth overview of trimetrexate's core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and presents detailed experimental protocols for its investigation. Furthermore, this document visualizes the critical signaling pathways and experimental workflows using the DOT language for enhanced clarity and comprehension by researchers in the field.

Introduction

Trimetrexate is a quinazoline derivative that acts as a folic acid antagonist.[1][2] Unlike the classical antifolate methotrexate, trimetrexate is lipid-soluble and does not rely on the reduced folate carrier for cellular uptake, allowing it to be effective against methotrexate-resistant tumors with impaired transport mechanisms.[3] Its primary mode of action is the potent inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][2] This inhibition leads to the depletion of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential precursors for DNA, RNA, and protein synthesis.[2][4] The disruption of these fundamental cellular processes ultimately results in cell cycle arrest and apoptosis.[1][5]

Mechanism of Action

Trimetrexate's primary molecular target is the enzyme dihydrofolate reductase (DHFR).[1][2] It competitively binds to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are essential one-carbon donors in two major biosynthetic pathways:

-

Thymidylate Synthesis: Tetrahydrofolate is a cofactor for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

-

Purine Synthesis: Tetrahydrofolate derivatives are required for two steps in the de novo purine synthesis pathway, which produces the building blocks of both DNA and RNA.

By inhibiting DHFR, trimetrexate leads to a depletion of the intracellular pool of reduced folates, thereby stalling DNA replication and RNA synthesis, which disproportionately affects rapidly proliferating cancer cells.[4]

Signaling Pathways

The primary signaling pathway affected by trimetrexate is the folate metabolism pathway, leading to disruptions in nucleotide synthesis. The consequence of this metabolic disruption can trigger downstream signaling events related to cell stress and death, such as the p53 and apoptotic signaling pathways.

References

- 1. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemotherapy - Wikipedia [en.wikipedia.org]

Trimetrexate Trihydrochloride in the Treatment of Pneumocystis jirovecii Pneumonia: A Technical Guide

This guide provides a comprehensive overview of the use of trimetrexate trihydrochloride in studies concerning Pneumocystis carinii pneumonia (PCP), now referred to as Pneumocystis jirovecii pneumonia. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the drug's mechanism of action, clinical efficacy, and the protocols employed in key studies.

Core Concept: Mechanism of Action

Trimetrexate is a potent, lipid-soluble antifolate agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2] By inhibiting DHFR, trimetrexate blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[1][3] This disruption of nucleic acid synthesis ultimately leads to cell death in rapidly dividing organisms like Pneumocystis jirovecii.[1]

A key characteristic of trimetrexate is its lipophilicity, which allows it to passively diffuse across cell membranes.[3] This is a significant advantage as P. jirovecii lacks the active folate transport system found in mammalian cells, which is necessary for the uptake of classic folate antagonists like methotrexate.[4][5]

To mitigate the cytotoxic effects of trimetrexate on host cells, it is co-administered with leucovorin (folinic acid), a reduced folate.[3] Leucovorin is readily transported into mammalian cells, bypassing the DHFR inhibition and rescuing them from the toxic effects of trimetrexate.[3] In contrast, P. jirovecii cannot efficiently take up leucovorin, resulting in a selective therapeutic effect against the pathogen.[6][7] In vitro studies have demonstrated that trimetrexate is approximately 1,500 times more potent than trimethoprim as an inhibitor of P. carinii DHFR.[4][7]

References

- 1. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimetrexate for Pneumocystis carinii pneumonia in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Treatment of Pneumocystis carinii pneumonia with trimetrexate in acquired immunodeficiency syndrome (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanisms of Trimetrexate and Methotrexate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the mechanisms of action of trimetrexate and methotrexate, two pivotal dihydrofolate reductase (DHFR) inhibitors. The document elucidates their core biochemical interactions, cellular transport, and the resulting downstream effects that underpin their therapeutic efficacy and resistance profiles.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Both trimetrexate and methotrexate function as antifolates, exerting their primary cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[3][4] By competitively inhibiting DHFR, both drugs lead to a depletion of intracellular THF pools, thereby disrupting the synthesis of nucleic acids and ultimately leading to cell cycle arrest in the S phase and apoptosis.[5][6][7]

Trimetrexate is a non-classical folate antagonist, while methotrexate is considered a classical analogue of folic acid.[8][9][10] The primary distinction lies in their cellular uptake mechanisms and their potential for polyglutamylation, which will be discussed in subsequent sections.

Quantitative Comparison of DHFR Inhibition

The inhibitory potency of trimetrexate and methotrexate against DHFR has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of these inhibitors.

| Inhibitor | Target | IC50 Value | Reference |

| Trimetrexate | Human DHFR | 4.74 nM | [11][12] |

| Trimetrexate | Toxoplasma gondii DHFR | 1.35 nM | [11][12] |

| Trimetrexate | Pneumocystis carinii DHFR | 0.038 µM | [11] |

| Methotrexate | General DHFR Inhibition | Potent, tight-binding competitive inhibitor | [6] |

| Methotrexate | Mtb DHFR | 16.0 ± 3.0 µM | [13] |

Note: Direct comparative IC50 values for methotrexate against human DHFR were not consistently available in the initial search results, though it is widely recognized as a potent inhibitor.

Cellular Transport Mechanisms: A Key Point of Divergence

A significant difference between trimetrexate and methotrexate lies in their mode of entry into target cells. This distinction has profound implications for their clinical applications and resistance profiles.

Trimetrexate: Passive Diffusion

Trimetrexate is a lipophilic molecule, which allows it to traverse the cell membrane primarily through passive diffusion.[14][15] This characteristic means it does not rely on specific carrier proteins for cellular uptake.[16][17] This transport mechanism is a key advantage, as it allows trimetrexate to be effective against cells that have developed resistance to methotrexate due to impaired transport.[15][18]

Methotrexate: Active Transport

In contrast, methotrexate, being a charged molecule at physiological pH, requires active transport for cellular entry. It primarily utilizes the reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1), and to a lesser extent, the proton-coupled folate transporter (PCFT) and folate receptors (FRs).[5][19][20][21] This reliance on specific transporters makes methotrexate susceptible to resistance mechanisms involving the downregulation or mutation of these carrier proteins.[22][23]

Intracellular Metabolism and Retention

Once inside the cell, the metabolic fates of trimetrexate and methotrexate diverge significantly, impacting their duration of action and inhibitory potency.

Trimetrexate: Limited Metabolism

Trimetrexate is not a substrate for polyglutamylation.[18] Polyglutamylation is a process where glutamate residues are added to folate analogs, which traps them inside the cell and increases their affinity for target enzymes. The absence of polyglutamylation for trimetrexate means its intracellular retention is dependent on the concentration gradient.[18]

Methotrexate: Polyglutamylation

Methotrexate undergoes extensive polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[5][20][21] This process is crucial for its therapeutic efficacy as the polyglutamated forms of methotrexate (MTX-PGs) are retained within the cell for longer periods and are more potent inhibitors of DHFR and other folate-dependent enzymes like thymidylate synthase (TYMS).[5][21] The polyglutamation process can be reversed by the enzyme γ-glutamyl hydrolase (GGH).[5]

Signaling Pathways and Downstream Effects

The inhibition of DHFR by both trimetrexate and methotrexate triggers a cascade of downstream events that culminate in cell death.

Caption: DHFR inhibition by Trimetrexate and Methotrexate disrupts nucleotide synthesis, leading to cell cycle arrest and apoptosis.

Mechanisms of Resistance

Resistance to antifolate therapy is a significant clinical challenge. The mechanisms of resistance differ between trimetrexate and methotrexate, largely due to their distinct transport and metabolic pathways.

Trimetrexate Resistance

Resistance to trimetrexate is less common than methotrexate resistance. It can arise from:

-

Increased DHFR expression: Overproduction of the target enzyme can overcome the inhibitory effects of the drug.[24]

-

Mutations in DHFR: Alterations in the DHFR gene can lead to a reduced binding affinity of trimetrexate.[18]

-

Drug efflux: Trimetrexate can be a substrate for multidrug resistance (MDR) efflux pumps, which actively transport the drug out of the cell.[18]

Methotrexate Resistance

Mechanisms of resistance to methotrexate are more varied and include:

-

Impaired transport: Downregulation or mutation of the reduced folate carrier (RFC) is a common mechanism of acquired resistance.[22][23][25]

-

Decreased polyglutamylation: Reduced activity of FPGS or increased activity of GGH can lead to lower intracellular concentrations of the more potent polyglutamated forms of methotrexate.[25]

-

Increased DHFR expression: Similar to trimetrexate, amplification of the DHFR gene can confer resistance.[22][26]

-

Mutations in DHFR: Altered DHFR with reduced affinity for methotrexate can also lead to resistance.[25]

Experimental Protocols

Determination of IC50 for DHFR Inhibition

Objective: To determine the concentration of an inhibitor (trimetrexate or methotrexate) required to inhibit 50% of DHFR activity.

Methodology:

-

Enzyme Source: Purified recombinant human DHFR.

-

Substrate: Dihydrofolate (DHF).

-

Cofactor: NADPH.

-

Assay Buffer: Typically a potassium phosphate buffer at a physiological pH (e.g., 7.0-7.5) containing a reducing agent like dithiothreitol (DTT).

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, NADPH, and DHFR enzyme.

-

Varying concentrations of the inhibitor (trimetrexate or methotrexate) are added to the reaction mixtures.

-

The reaction is initiated by the addition of DHF.

-

The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm over time.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Uptake Assay

Objective: To measure the influx of trimetrexate or methotrexate into cancer cells.

Methodology:

-

Cell Line: A relevant cancer cell line (e.g., CCRF-CEM for leukemia).

-

Radiolabeled Drug: [³H]-methotrexate or a suitable radiolabeled form of trimetrexate.

-

Culture Conditions: Cells are grown to a logarithmic phase in appropriate culture medium.

-

Procedure:

-

Cells are harvested, washed, and resuspended in a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

The radiolabeled drug is added to the cell suspension at various concentrations and time points.

-

Uptake is stopped at designated times by adding an ice-cold stop solution (e.g., phosphate-buffered saline) and rapidly centrifuging the cells.

-

The cell pellet is washed to remove extracellular drug.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The rate of uptake is calculated and can be used to determine kinetic parameters such as Km and Vmax for active transport (in the case of methotrexate).

-

Comparative Workflow: Cellular Fate of Trimetrexate vs. Methotrexate

Caption: Cellular uptake and metabolism of Trimetrexate and Methotrexate.

References

- 1. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Methotrexate and Pralatrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. proteopedia.org [proteopedia.org]

- 7. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Membrane Transport of Methotrexate in Human Lymphoblastoid Cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Patterns of cross-resistance to the antifolate drugs trimetrexate, metoprine, homofolate, and CB3717 in human lymphoma and osteosarcoma cells resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Defective transport as a mechanism of acquired resistance to methotrexate in patients with acute lymphocytic leukemia [pubmed.ncbi.nlm.nih.gov]

- 24. Characterization of trimetrexate transport in human lymphoblastoid cells and development of impaired influx as a mechanism of resistance to lipophilic antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ashpublications.org [ashpublications.org]

- 26. Cytotoxicity of trimetrexate against antifolate-resistant human T-cell leukemia cell lines developed in oxidized or reduced folate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifolate Activity of Trimetrexate Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetrexate trihydrochloride, a non-classical lipophilic antifolate, is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). Its mechanism of action, distinct from classical antifolates like methotrexate, allows it to circumvent common resistance mechanisms. This technical guide provides an in-depth overview of the antifolate activity of Trimetrexate, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and the study of folate metabolism.

Introduction

Trimetrexate is a quinazoline-based antifolate agent that has demonstrated a broad spectrum of activity against various neoplastic cells and opportunistic pathogens, most notably Pneumocystis jirovecii (formerly carinii), the causative agent of Pneumocystis pneumonia (PCP) in immunocompromised individuals.[1][2] Unlike classical folate antagonists such as methotrexate, Trimetrexate's lipophilic nature and its independence from the reduced folate carrier system for cellular uptake provide it with a unique pharmacological profile.[3][4] This key difference allows Trimetrexate to be effective against methotrexate-resistant cells that exhibit impaired drug transport.[4][5] Its primary mechanism of action is the potent and competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.

Mechanism of Antifolate Activity

Trimetrexate exerts its cytotoxic and antimicrobial effects by disrupting the folate metabolic pathway, which is essential for the synthesis of nucleic acids and certain amino acids. The central target of Trimetrexate is the enzyme dihydrofolate reductase (DHFR).

2.1. Inhibition of Dihydrofolate Reductase (DHFR)

DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of purines and thymidylate, a critical component of DNA.

Trimetrexate acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme with high affinity and preventing the binding of its natural substrate, DHF. This inhibition leads to a depletion of the intracellular pool of THF.

2.2. Downstream Effects of DHFR Inhibition

The depletion of THF has several critical downstream consequences:

-

Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase, requires a THF derivative (N5,N10-methylenetetrahydrofolate) as a methyl donor. The lack of THF stalls this process, leading to a "thymineless death" as cells are unable to synthesize DNA.

-

Inhibition of Purine Synthesis: THF derivatives are also required for two steps in the de novo purine biosynthesis pathway. Inhibition of DHFR thus disrupts the synthesis of adenine and guanine, further impeding DNA and RNA synthesis.

-

Inhibition of Amino Acid Synthesis: The synthesis of certain amino acids, such as methionine and serine, also relies on THF-mediated one-carbon transfers.

The collective disruption of these essential biosynthetic pathways ultimately leads to the cessation of cell growth and proliferation, and eventually, cell death.

Signaling Pathway of Trimetrexate's Antifolate Activity

Caption: Mechanism of Trimetrexate's Antifolate Activity.

Quantitative Inhibitory Data

The potency of Trimetrexate as a DHFR inhibitor has been quantified against enzymes from various species. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: IC50 Values of Trimetrexate against Dihydrofolate Reductase

| Species/Organism | Enzyme Source | IC50 (nM) | Reference(s) |

| Homo sapiens (Human) | Recombinant | 4.74 | [6][7] |

| Toxoplasma gondii | Recombinant | 1.35 | [6][7] |

| Pneumocystis carinii (rat-derived) | - | 26.1 | [8] |

| Mycobacterium abscessus | Recombinant | ~12,000 (MIC90) | [9] |

Table 2: Ki Values of Trimetrexate against Dihydrofolate Reductase

| Species/Organism | Enzyme Source | Ki (nM) | Reference(s) |

| Pneumocystis carinii (human-derived) | Recombinant | 0.23 ± 0.03 | |

| Escherichia coli | - | 5.1 | [7] |

Experimental Protocols

The following section details a generalized protocol for a Dihydrofolate Reductase (DHFR) inhibition assay, a common method for evaluating the antifolate activity of compounds like Trimetrexate. This protocol is based on spectrophotometric measurement of NADPH oxidation.

4.1. Principle

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of this absorbance decrease in the presence of the inhibitor.

4.2. Materials and Reagents

-

Purified recombinant DHFR enzyme (from the desired species)

-

This compound

-

Dihydrofolic acid (DHF)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

4.3. Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of Trimetrexate in a suitable solvent (e.g., DMSO) and create a serial dilution series to test a range of concentrations.

-

Prepare a stock solution of DHF in the assay buffer.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Dilute the purified DHFR enzyme to the desired working concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Trimetrexate solution (or vehicle control)

-

DHFR enzyme solution

-

-

Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-incubation period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the NADPH and DHF solutions to each well.

-

Immediately place the microplate in the spectrophotometer and begin kinetic measurements of the absorbance at 340 nm every 15-30 seconds for a duration of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.

-

Plot the percentage of DHFR inhibition against the logarithm of the Trimetrexate concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow for DHFR Inhibition Assay

Caption: Workflow for a DHFR Inhibition Assay.

Conclusion

This compound is a potent antifolate agent with a well-defined mechanism of action centered on the competitive inhibition of dihydrofolate reductase. Its lipophilic nature and ability to bypass the reduced folate carrier system make it a valuable tool in contexts where resistance to classical antifolates is a concern. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with Trimetrexate and other antifolates. Further research into the selectivity of Trimetrexate for microbial versus mammalian DHFR and its potential in combination therapies will continue to be of significant interest in the fields of oncology and infectious disease.

References

- 1. Trimetrexate for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of Pneumocystis carinii pneumonia with trimetrexate in acquired immunodeficiency syndrome (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent effect of trimetrexate, a lipid-soluble antifolate, on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Expression and Characterization of Recombinant Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of Trimetrexate Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Trimetrexate trihydrochloride, a potent lipophilic antifolate. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in key preclinical models. This document summarizes quantitative pharmacokinetic data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of Trimetrexate's preclinical behavior.

Pharmacokinetic Parameters in Preclinical Models

The pharmacokinetic profile of Trimetrexate has been characterized in several preclinical species, primarily in rats and Rhesus monkeys. The data reveal a compound with extensive metabolism, high protein binding, and triexponential plasma disappearance.[1] The following tables summarize key pharmacokinetic parameters following intravenous and oral administration in these models.

Table 1: Pharmacokinetic Parameters of Trimetrexate Following Intravenous Administration

| Parameter | Rat | Rhesus Monkey |

| Dose | Data Not Available | 100 mg/m² |

| Cmax | Data Not Available | ~10 µM (HPLC) |

| AUC | Data Not Available | 24.3 ± 4.5 µM·h (HPLC) |

| Half-life (t½) | Data Not Available | Terminal: 218 ± 34 min (HPLC) |

| Clearance (CL) | Data Not Available | 121 ± 22 mL/min/m² (HPLC) |

| Volume of Distribution (Vd) | Data Not Available | 3.8 ± 1.0 L/kg (HPLC) |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution. Data for Rhesus monkeys are presented as mean ± SD from a study by Balis et al. (1986).[1]

Table 2: Pharmacokinetic Parameters of Trimetrexate Following Oral Administration

| Parameter | Rat | Rhesus Monkey |

| Dose | Data Not Available | 100 mg/m² |

| Cmax | Data Not Available | 0.5 ± 0.1 µM (HPLC) |

| Tmax | Data Not Available | 120 min |

| AUC | Data Not Available | 5.5 ± 1.2 µM·h (HPLC) |

| Bioavailability | Data Not Available | 23 ± 5% (HPLC) |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data for Rhesus monkeys are presented as mean ± SD from a study by Balis et al. (1986).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. This section outlines the key experimental protocols employed in the characterization of Trimetrexate's pharmacokinetics.

Animal Models and Drug Administration

-

Animal Species: Male Rhesus monkeys and Wistar rats are commonly used models.[1][2]

-

Intravenous Administration: this compound is typically dissolved in a suitable vehicle, such as sterile water or saline, and administered as an intravenous bolus injection or a continuous infusion.[1]

-

Oral Administration: For oral dosing, Trimetrexate is administered via gavage, often in a solution or suspension.[1]

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., femoral vein). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.

-

Urine and Feces Collection: Animals may be housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals to assess excretion pathways.

Bioanalytical Methods

The quantification of Trimetrexate in biological matrices is primarily achieved through High-Performance Liquid Chromatography (HPLC) and dihydrofolate reductase (DHFR) inhibition assays.[1][3] It is important to note that the DHFR inhibition assay may yield higher concentration readings due to the presence of active metabolites.[1]

High-Performance Liquid Chromatography (HPLC) Method:

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation using an organic solvent such as methanol or acetonitrile, followed by centrifugation to separate the precipitated proteins. The resulting supernatant is then injected into the HPLC system.

-

Chromatographic Conditions (Representative):

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.

-

Detection: UV detection at a wavelength of approximately 254 nm is suitable for the quantification of Trimetrexate.

-

-

Quantification: The concentration of Trimetrexate in the samples is determined by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of the drug in the same biological matrix.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of Trimetrexate's preclinical evaluation.

Metabolic Pathway of Trimetrexate

References

Methodological & Application

Application Notes and Protocols for DHFR Inhibition Assay Using Trimetrexate Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a Dihydrofolate Reductase (DHFR) inhibition assay using Trimetrexate trihydrochloride. This document outlines the scientific background, experimental procedures, data analysis, and expected results for researchers investigating DHFR inhibitors.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell proliferation.[1] The inhibition of DHFR disrupts these processes, leading to cell death, particularly in rapidly dividing cells like cancer cells and certain pathogens.[1]

Trimetrexate is a potent, non-classical folate antagonist that acts as a competitive inhibitor of DHFR.[2] Unlike classical antifolates such as methotrexate, Trimetrexate is lipid-soluble and enters cells via passive diffusion.[1] Its strong inhibitory activity against DHFR makes it a subject of interest in cancer therapy and for treating opportunistic infections like Pneumocystis jirovecii pneumonia.[2] This document describes a spectrophotometric assay to determine the inhibitory activity of this compound on DHFR.

Principle of the Assay

The DHFR inhibition assay is based on monitoring the enzymatic conversion of DHF to THF, which is coupled with the oxidation of NADPH to NADP+. The reaction progress is followed by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. In the presence of an inhibitor like Trimetrexate, the rate of NADPH oxidation decreases, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Signaling Pathway of DHFR Inhibition

The inhibition of DHFR by Trimetrexate disrupts the folate cycle, which is essential for nucleotide biosynthesis. This ultimately leads to the inhibition of DNA synthesis and cell cycle arrest.

Caption: DHFR inhibition by Trimetrexate blocks THF production.

Quantitative Data Summary

The inhibitory potency of Trimetrexate against DHFR has been determined in various studies. The following table summarizes key quantitative data.

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Human DHFR | 4.74 nM | [3] |

| IC50 | Toxoplasma gondii DHFR | 1.35 nM | [3] |

| Ki | Human-derived P. carinii DHFR | 0.23 ± 0.03 nM | [4] |

| Ki | Human DHFR | 0.008 (ratio to P. carinii DHFR) | [4] |

Experimental Protocol

This protocol is adapted from established methods for determining DHFR inhibition.[5]

Materials and Reagents

-

Human recombinant DHFR enzyme

-

This compound

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DHF (Dihydrofolic acid)

-

Assay Buffer: 25 mM KH2PO4/K2HPO4 (pH 7.4), 10 mM β-mercaptoethanol, 1 mM K2EDTA[5]

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

-

DMSO (Dimethyl sulfoxide) for dissolving Trimetrexate

Reagent Preparation

-

Assay Buffer: Prepare a 1X working solution of the assay buffer and keep it at room temperature.

-

NADPH Stock Solution (10 mM): Dissolve NADPH in the assay buffer. Aliquot and store at -20°C.

-

DHF Stock Solution (10 mM): Dissolve DHF in the assay buffer with gentle warming if necessary. Aliquot and store at -20°C, protected from light.

-

Trimetrexate Stock Solution (e.g., 1 mM): Dissolve this compound in DMSO. Prepare serial dilutions in the assay buffer to achieve the desired final concentrations for the assay.

-

DHFR Enzyme: Dilute the enzyme in cold assay buffer to the desired working concentration just before use. Keep on ice.

Assay Procedure

The following workflow outlines the steps for the DHFR inhibition assay.

Caption: Workflow for the DHFR inhibition assay.

-

Plate Setup: In a 96-well UV-transparent microplate, set up the following reactions in triplicate:

-

Blank: Assay buffer only.

-

Enzyme Control (No Inhibitor): Assay buffer, NADPH, DHFR, and DHF.

-

Inhibitor Wells: Assay buffer, NADPH, DHFR, DHF, and varying concentrations of Trimetrexate.

-

-

Reaction Mixture: To each well, add the components in the following order (example volumes for a 200 µL final reaction volume):

-

140 µL of Assay Buffer.

-

20 µL of NADPH solution (final concentration, e.g., 100 µM).

-

10 µL of Trimetrexate solution at different concentrations (or assay buffer for the enzyme control).

-

10 µL of diluted DHFR enzyme.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 5 minutes. This allows the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding 20 µL of DHF solution (final concentration, e.g., 45 µM).[4]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode at room temperature. Record readings every 15-30 seconds for 5-10 minutes.

Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of NADPH consumption (ΔAbs/min) from the linear portion of the kinetic curve for each well.

-

Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each Trimetrexate concentration: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100

-

Determine the IC50 Value: Plot the percent inhibition against the logarithm of the Trimetrexate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Trimetrexate that causes 50% inhibition of DHFR activity.[6][7]

Troubleshooting

-

High Background Signal: Ensure that the DHF and NADPH solutions are fresh and have been stored properly to prevent degradation.

-

No Enzyme Activity: Verify the activity of the DHFR enzyme. Ensure proper storage and handling.

-

Inconsistent Results: Ensure accurate pipetting and thorough mixing of reagents in the wells.

Safety Precautions

-

This compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for Trimetrexate and other reagents before use.

-

Dispose of all waste containing Trimetrexate according to institutional guidelines for hazardous chemical waste.

By following this detailed protocol, researchers can accurately and reliably determine the inhibitory effects of this compound on DHFR activity, contributing to the broader understanding of its mechanism of action and potential therapeutic applications.

References

- 1. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Expression and Characterization of Recombinant Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Trimetrexate Trihydrochloride in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimetrexate trihydrochloride in preclinical animal research, with a focus on cancer and infectious disease models. The following sections detail recommended dosage regimens, administration protocols, and the underlying mechanism of action.

Introduction

Trimetrexate is a potent, non-classical antifolate that acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] Unlike the classical folate antagonist methotrexate, trimetrexate is lipid-soluble and enters cells via passive diffusion, making it effective against methotrexate-resistant cell lines with impaired folate transport mechanisms.[5] Inhibition of DHFR disrupts the synthesis of DNA, RNA, and proteins, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and certain pathogens.[1][4] A critical aspect of trimetrexate administration in animal studies is the concurrent use of leucovorin (folinic acid) as a rescue agent to protect the host from dose-limiting toxicities, such as myelosuppression, without compromising the therapeutic effect on target cells that lack the leucovorin transport mechanism.[1][2][6][7]

Data Presentation: Quantitative Dosage Information

The following tables summarize reported dosages of this compound in various animal models. It is crucial to note that the optimal dosage can vary significantly based on the animal species, strain, disease model, and experimental endpoint.

Table 1: Trimetrexate Dosage in Mice

| Study Type | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Co-administered Agents | Key Findings |

| Toxicity | N/A | Intravenous | 62 mg/kg | Single dose | N/A | LD50.[1] |

| Efficacy (Leukemia) | SCID | N/A | N/A | N/A | Leucovorin | Tumor regression without significant toxicity.[5] |

| Toxicity Mitigation | DBA | Intraperitoneal | N/A | Single dose | Leucovorin | Leucovorin significantly reduces hematopoietic progenitor damage.[7] |

Table 2: Trimetrexate Dosage in Rats

| Study Type | Rat Strain | Route of Administration | Dosage | Dosing Schedule | Co-administered Agents | Key Findings |

| Toxicity | Wistar | Oral | 90, 180, 295, 375 mg/kg | Single dose | N/A | Mild to moderate effects with <5% mortality.[8] |

| Toxicity | Wistar | Oral | 32, 65, 80 mg/kg | Daily for 5 days | N/A | Dose-dependent toxicity; 65-70% mortality at 65 and 80 mg/kg.[8] |

| Toxicity | Wistar | Intravenous | 6, 20, 60 mg/kg | Single dose | N/A | 20% mortality at 60 mg/kg due to CNS toxicity.[8] |

| Toxicity | Wistar | Intravenous | 10, 20, 30 mg/kg | Daily for 5 days | N/A | Dose-limiting myelosuppression.[8] |

| Chronic Toxicity | Wistar | Intravenous | 1, 10, 30 mg/kg | Daily for 5 days, repeated for 6 cycles with 23-day rest | N/A | No toxicity at 1 mg/kg; reversible changes at 10 and 30 mg/kg.[9] |

| Efficacy (Pneumonia) | N/A | N/A | N/A | N/A | N/A | Effective in rat models of Pneumocystis carinii pneumonia.[4] |

Signaling Pathway

Trimetrexate's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This blockade disrupts the synthesis of essential precursors for DNA, RNA, and protein synthesis.

Caption: Mechanism of action of Trimetrexate.

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound in animal studies. These should be adapted based on specific experimental requirements and institutional guidelines.

Preparation of Trimetrexate for Injection

Trimetrexate glucuronate is typically supplied as a lyophilized powder.[10][11]

Materials:

-

Vial of Trimetrexate glucuronate powder

-

Sterile 5% Dextrose Injection, USP[10]

-

Sterile syringes and needles

-

Alcohol wipes

Procedure:

-

Aseptically reconstitute the trimetrexate powder with 5% Dextrose Injection to a desired stock concentration (e.g., 12.5 mg/mL).[10]

-

Gently swirl the vial to ensure complete dissolution. The resulting solution should be a pale greenish-yellow.[10]

-

Further dilute the reconstituted solution with 5% Dextrose Injection to the final desired concentration for administration (e.g., 0.25 to 2 mg/mL).[10]

-

Visually inspect the solution for particulate matter and discoloration prior to administration.

-

Important: Do not mix trimetrexate solutions with chloride-containing solutions or leucovorin, as this will cause precipitation.[10]

Intravenous (IV) Tail Vein Injection in Mice

Materials:

-

Prepared trimetrexate solution

-

Mouse restrainer

-

Heat source (e.g., heat lamp or warming pad)

-

Sterile syringes with 27-30 gauge needles

-

70% Isopropyl alcohol

-

Gauze

Procedure:

-

Warm the mouse's tail using a heat source for a short period to induce vasodilation and improve vein visibility.[12][13][14][15]

-

Place the mouse in a suitable restrainer.

-

Wipe the tail with 70% isopropyl alcohol.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the trimetrexate solution. A lack of resistance and blanching of the vein indicates successful injection.[12][14]

-

Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[12][14]

-

Return the mouse to its cage and monitor for any adverse reactions.

Oral Gavage in Rats

Materials:

-

Prepared trimetrexate solution

-

Appropriately sized oral gavage needle (feeding needle)

-

Syringe

Procedure:

-

Select the correct size of gavage needle based on the rat's weight.[16][17]

-

Measure the distance from the rat's mouth to the last rib to determine the appropriate insertion depth and mark the needle.[18]

-

Restrain the rat firmly, ensuring the head and body are in a vertical alignment.[19]

-

Gently insert the gavage needle into the mouth and advance it over the tongue into the esophagus. The needle should pass smoothly with minimal resistance. Do not force the needle. [16][19]

-

Once the needle is in the correct position, slowly administer the trimetrexate solution.[19]

-

Gently remove the gavage needle.

-

Return the rat to its cage and monitor for any signs of distress.[19]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of trimetrexate.

Caption: In vivo efficacy study workflow.

Conclusion

This compound is a valuable tool in preclinical research, particularly in oncology and infectious disease models. Careful consideration of dosage, administration route, and the essential co-administration of leucovorin is paramount to achieving reliable and reproducible results while ensuring animal welfare. The protocols and data provided herein serve as a guide for researchers to design and execute robust in vivo studies with trimetrexate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trimetrexate for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of Pneumocystis carinii pneumonia with trimetrexate in acquired immunodeficiency syndrome (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Selective treatment of SCID mice bearing methotrexate-transport-resistant human acute lymphoblastic leukemia tumors with trimetrexate and leucovorin protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leucovorin antagonizes the effects of trimetrexate on mouse hemopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity of the anticancer folate antagonist trimetrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic toxicity of the anticancer agent trimetrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. ltk.uzh.ch [ltk.uzh.ch]

- 14. research.vt.edu [research.vt.edu]

- 15. research.vt.edu [research.vt.edu]

- 16. iacuc.wsu.edu [iacuc.wsu.edu]

- 17. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 18. animalcare.ubc.ca [animalcare.ubc.ca]

- 19. ouv.vt.edu [ouv.vt.edu]

Application Notes and Protocols for Trimetrexate Trihydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetrexate trihydrochloride is a potent, non-classical antifolate agent that inhibits dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA, RNA, and certain amino acids. Its lipophilic nature allows it to bypass common methotrexate resistance mechanisms. Proper preparation and storage of this compound stock solutions are paramount for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and solution preparation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆Cl₃N₅O₃ | N/A |

| Molecular Weight | 478.80 g/mol | N/A |

| CAS Number | 1658520-97-8 | N/A |

| Appearance | Solid powder | N/A |

| Solubility in DMSO | Approximately 100 mg/mL | |

| Purity | >98% | N/A |

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Trimetrexate acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4][5] By inhibiting DHFR, Trimetrexate depletes the intracellular pool of THF, leading to the cessation of DNA and RNA synthesis and ultimately, cell death.[3][4]

Experimental Protocols

Materials

-

This compound powder (purity >98%)

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Calculations:

-

To prepare a 10 mM stock solution, you will need to dissolve the appropriate amount of this compound (MW: 478.80 g/mol ) in DMSO.

-

For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.788 mg of this compound.

-

-

Weighing:

-

Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated amount of this compound powder and add it to the tube.

-

-

Dissolution:

-

Add the desired volume of anhydrous DMSO to the tube containing the powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Aliquoting and Storage:

-

For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage. For even longer-term stability, storage at -80°C can be considered.

-

Storage and Stability

-

Solid Compound: Store the solid this compound powder at -20°C in a desiccator to protect it from moisture.

-

Stock Solution: The DMSO stock solution is stable for several months when stored at -20°C. While some studies suggest that many compounds in DMSO are stable through multiple freeze-thaw cycles, it is best practice to avoid repeated freezing and thawing to maintain the integrity of the compound.[6] Aliquoting into single-use vials is strongly recommended.

Preparation of Working Solutions

To prepare working solutions, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use.

Table 2: Example Working Concentrations for In Vitro Assays

| Cell Line/Assay | Working Concentration | Effect | Source |

| Toxoplasma in murine macrophages | 0.1 µM | Complete inhibition of proliferation | [3] |

| Human colon carcinoma (SNU-C4 and NCI-H630) | 0.1 µM | 50-60% inhibition of cell growth | [3][7] |

| Human colon carcinoma (SNU-C4) | 1 and 10 µM | 42% and 50% lethality, respectively | [3][7] |

| Human T-cell leukemia (CCRF-CEM) | Varies (IC₅₀) | Overcomes methotrexate resistance | [8] |

Safety Precautions

This compound is a cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times when handling the compound and its solutions. All procedures should be performed in a well-ventilated area or a chemical fume hood. Dispose of all waste materials according to institutional guidelines for hazardous chemical waste.

References

- 1. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determinants of trimetrexate lethality in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Trimetrexate against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Trimetrexate Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Trimetrexate trihydrochloride in various matrices. The protocols are intended to serve as a comprehensive resource for researchers and professionals involved in the development and quality control of this pharmaceutical compound.

Introduction

Trimetrexate is a non-classical folate antagonist that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of purines and pyrimidines, thereby interfering with DNA and RNA synthesis. It is used in the treatment of certain types of cancer and Pneumocystis jirovecii pneumonia. Accurate and precise quantification of Trimetrexate is essential for pharmacokinetic studies, formulation development, and quality control. This document outlines three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The provided protocols for HPLC and LC-MS/MS are adapted from validated methods for similar antifolate drugs, such as Pemetrexed and Methotrexate, and should be validated for Trimetrexate-specific applications.

Analytical Methods Overview

A summary of the key quantitative parameters for the described analytical methods is presented in Table 1. This allows for a quick comparison of the performance characteristics of each technique.

Table 1: Summary of Quantitative Data for this compound Analytical Methods

| Parameter | HPLC-UV (Adapted) | LC-MS/MS (Adapted) | UV-Vis Spectrophotometry (Adapted) |

| Linearity Range | 0.5 - 1500 µg/mL | 0.025 - 25.0 µg/L | 10 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.999 |

| Limit of Detection (LOD) | Not explicitly stated; adaptable | ~0.01 µg/L | Not explicitly stated; adaptable |

| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.025 µg/L | ~10 µg/mL |

| Accuracy (% Recovery) | Typically 98-102% | 96.5% | Typically 90-110% |

| Precision (% RSD) | < 2% | < 8.8% | < 2% |

| Specificity | Stability-indicating | High (Mass-based) | Moderate |

High-Performance Liquid Chromatography (HPLC-UV)